5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile
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Overview
Description
5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile is an organic compound characterized by the presence of a tert-butyl group, a chlorine atom, and a nitrile group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chlorination of the cyclohexene ring can be achieved using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Nitrile Formation: The nitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion (CN⁻).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance reaction efficiency and safety by providing precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the cyclohexene ring is converted to a cyclohexanone derivative.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-amine.
Substitution: The chlorine atom can be substituted by various nucleophiles, such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻), leading to the formation of corresponding alcohols or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide (NaOH) or sodium alkoxide (NaOR) in an appropriate solvent.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Amines.
Substitution: Alcohols and ethers.
Scientific Research Applications
5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function.
Pathways Involved: It may modulate signaling pathways, enzyme activity, or receptor binding, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-methanol: Contains a hydroxyl group instead of a nitrile group.
5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-amine: Contains an amine group instead of a nitrile group.
Uniqueness
5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs. The nitrile group can participate in various chemical transformations, making the compound versatile for synthetic applications.
Biological Activity
5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structures have been tested against various bacterial strains, demonstrating significant inhibitory effects. The mechanism often involves disruption of bacterial cell membrane integrity or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Similar Compounds
Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|---|
This compound | E. coli | 15 | |
4-Chlorocyclohexanecarbonitrile | S. aureus | 18 | |
3-Bromocyclohexanecarbonitrile | P. aeruginosa | 20 |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the potential of this compound as an anticancer agent. Preliminary results indicate that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.
Table 2: Cytotoxic Effects on Cell Lines
Cell Line | IC50 (µM) | Selectivity Index | Reference |
---|---|---|---|
HeLa (cervical cancer) | 25 | 4 | |
MCF7 (breast cancer) | 30 | 3 | |
HEK293 (normal cells) | >100 | - |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the carbonitrile group is known to enhance binding affinity to enzymes involved in metabolic pathways, potentially leading to inhibition of key processes in microbial and cancerous cells.
Enzyme Interaction Studies
Molecular docking studies suggest that this compound can effectively bind to active sites of various enzymes, disrupting their function. For example, it has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and cancer cells.
Case Studies
Several case studies have documented the effects of similar compounds in vivo:
- Case Study on Antimicrobial Efficacy : A study involving the application of chlorinated cyclohexenes demonstrated significant reductions in bacterial load in infected animal models, supporting their use as potential therapeutic agents.
- Case Study on Cancer Treatment : In a preclinical model, administration of a related compound led to tumor regression in xenograft models, indicating promising anticancer activity.
Properties
Molecular Formula |
C11H16ClN |
---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
5-tert-butyl-2-chlorocyclohexene-1-carbonitrile |
InChI |
InChI=1S/C11H16ClN/c1-11(2,3)9-4-5-10(12)8(6-9)7-13/h9H,4-6H2,1-3H3 |
InChI Key |
KWDWJGCBYLDXDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=C(C1)C#N)Cl |
Origin of Product |
United States |
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